molecular formula C14H16N2S2 B1207773 Cyanacure CAS No. 52411-33-3

Cyanacure

Cat. No. B1207773
CAS RN: 52411-33-3
M. Wt: 276.4 g/mol
InChI Key: BSYVFGQQLJNJJG-UHFFFAOYSA-N
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Patent
US09422467B2

Procedure details

A 4-necked, 1-L flask was fitted with a reflux condenser, nitrogen line, mechanical stirrer (PTFE bearing and paddle), thermocouple, pressure-equilibrated dropping funnel, and a mantle. The flask was charged with 300 mL of isopropyl alcohol followed by 42.0 g of potassium hydroxide. The mixture was stirred under nitrogen at ca. 300 rpm until the KOH was partially dissolved. 88.86 g of 2-aminothiophenol was then added over 1.25 r. This was accompanied by an exotherm and the formation of a suspension of the potassium salt. 99.71 g of 1,2-diiodoethane suspended in 200 mL isopropanol at 50° C. was then added over ca. 0.25 hr. The resultant suspension was heated at 80° C. for 8.9 h. The reaction mixture was filtered hot through Whatman GF/A paper. The filter cake was washed with 100 mL isopropanol. The weight of the filter cake was 95.25 g. The filtrate crystallized while cooling overnight to room temperature. The crystals were isolated by suction filtration through Whatman #1 paper. The yellow crystals were dried on a rotary evaporator (1 torr final vacuum, 90° C. water bath) to afford 57.32 g (58.5%) of a yellow solid.
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
42 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
88.86 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
99.71 g
Type
reactant
Reaction Step Eight
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
200 mL
Type
solvent
Reaction Step Ten
Yield
58.5%

Identifiers

REACTION_CXSMILES
[OH-].[K+].[NH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[SH:10].[K].I[CH2:13][CH2:14]I>C(O)(C)C>[CH2:5]([S:10][C:14]1[CH:13]=[CH:7][CH:8]=[CH:9][C:4]=1[NH2:3])[CH2:6][S:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH2:3] |f:0.1,^1:10|

Inputs

Step One
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O
Step Three
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
42 g
Type
reactant
Smiles
[OH-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
88.86 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Eight
Name
Quantity
99.71 g
Type
reactant
Smiles
ICCI
Step Nine
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was partially dissolved
ADDITION
Type
ADDITION
Details
was then added over ca. 0.25 hr
Duration
0.25 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered hot through Whatman GF/A paper
WASH
Type
WASH
Details
The filter cake was washed with 100 mL isopropanol
CUSTOM
Type
CUSTOM
Details
The filtrate crystallized
TEMPERATURE
Type
TEMPERATURE
Details
while cooling overnight to room temperature
CUSTOM
Type
CUSTOM
Details
The crystals were isolated by suction filtration through Whatman #1 paper
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The yellow crystals were dried on a rotary evaporator (1 torr final vacuum, 90° C. water bath)

Outcomes

Product
Name
Type
product
Smiles
C(CSC1=C(N)C=CC=C1)SC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 57.32 g
YIELD: PERCENTYIELD 58.5%
YIELD: CALCULATEDPERCENTYIELD 58.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.